molecular formula C26H15Cl2NO5 B12198688 (3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(5H,6aH)-tetraone

(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(5H,6aH)-tetraone

Cat. No.: B12198688
M. Wt: 492.3 g/mol
InChI Key: SJMOHJFCZHUNAC-UHFFFAOYSA-N
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Description

(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furo[3,4-c]pyrrole core fused with an indene moiety, and it is substituted with phenyl and dichlorophenyl groups. The stereochemistry of the compound is defined by its three chiral centers, making it a molecule of interest in stereoselective synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the substituents. The synthetic route may start with the preparation of the furo[3,4-c]pyrrole intermediate, followed by the construction of the indene ring system. Key steps often include cyclization reactions, selective functional group transformations, and stereoselective synthesis to ensure the correct configuration at the chiral centers.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of scalable reaction conditions, such as high-pressure reactors for cyclization steps and continuous flow systems for efficient synthesis. Purification methods, such as chromatography and crystallization, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like alkyl or halogen substituents.

Scientific Research Applications

(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone has several scientific research applications:

    Chemistry: The compound is used as a model system for studying spirocyclic compounds and their reactivity.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex molecules.

Mechanism of Action

The mechanism of action of (3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different substituents.

    Furo[3,4-c]pyrrole Derivatives: Compounds with variations in the furo[3,4-c]pyrrole moiety.

    Indene Derivatives: Molecules featuring the indene ring system with different functional groups.

Uniqueness

The uniqueness of (3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(5H,6aH)-tetraone lies in its specific stereochemistry and the combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H15Cl2NO5

Molecular Weight

492.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H15Cl2NO5/c27-17-11-10-14(12-18(17)28)29-24(32)19-20(25(29)33)26(34-21(19)13-6-2-1-3-7-13)22(30)15-8-4-5-9-16(15)23(26)31/h1-12,19-21H

InChI Key

SJMOHJFCZHUNAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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